molecular formula C9H8N2O3 B180454 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid CAS No. 156335-31-8

1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid

Cat. No.: B180454
CAS No.: 156335-31-8
M. Wt: 192.17 g/mol
InChI Key: UYDRBLJSDGPBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3. This compound is known for its unique structure, which includes a pyridazine ring fused to a pyrrole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Properties

IUPAC Name

1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-5-6(9(13)14)8(12)7-3-2-4-11(7)10/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRBLJSDGPBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158358
Record name 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156335-31-8
Record name 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156335-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,3-Dipolar Cycloaddition of Pyridazinium N-Ylides

A key method involves the 1,3-dipolar cycloaddition of pyridazinium N-ylides with acetylenic dipolarophiles. For example, reacting pyridazinium ylides with dimethyl acetylenedicarboxylate (DMAD) generates the pyrrolo[1,2-b]pyridazine core. Subsequent hydrolysis and decarboxylation could yield the carboxylic acid group, while alkylation introduces the methyl substituent. This route offers modularity but requires precise control over reaction stoichiometry and temperature.

Mesoionic Oxazolo[3,2-b]pyridazine Cycloadditions

Mesoionic oxazolo[3,2-b]pyridazines undergo 1,3-dipolar cycloaddition with electron-deficient alkynes to form fused heterocycles. Post-reduction and oxidation steps may install the carboxylic acid functionality. This method is advantageous for generating polysubstituted derivatives but involves multi-step sequences that impact overall yield.

Intramolecular Cyclization Strategies

Tetrahydro-3(2H)-Pyridazinone Cyclization

Intramolecular cyclization of tetrahydro-3(2H)-pyridazinones, as described in patent US7132444B2, provides a pathway to pyrrolo[1,2-b]pyridazine derivatives. For the target compound, a precursor with pre-installed methyl and carboxylic acid groups would undergo cyclization in ketonic solvents (e.g., acetone) at 60°C for 0.5–3 hours. This method is noted for high purity (>99%) and scalability.

Azoalkene [4+2] Cycloaddition

Condensation of 1,4,7-triketones with hydrazine hydrate generates azoalkenes, which undergo intramolecular [4+2] cycloaddition to form the pyrrolopyridazine framework. Functionalization at the 3-position via carboxylation (e.g., using CO₂ or cyanide reagents) and N-methylation completes the synthesis.

Functionalization of Preformed Pyrrolo[1,2-b]pyridazines

Direct Carboxylation

Electrophilic substitution at the 3-position of 1-methylpyrrolo[1,2-b]pyridazine-4-one using carbon nucleophiles (e.g., CO under pressure) introduces the carboxylic acid group. This method, however, faces challenges in regioselectivity and requires transition-metal catalysts.

Oxidative Methods

Oxidation of 3-hydroxymethyl or 3-aldehyde intermediates to the carboxylic acid is a viable strategy. For example, Jones oxidation (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions converts alcohols to acids. Careful pH control is critical to prevent over-oxidation.

Solvent and Reaction Condition Optimization

Key solvent systems for pyrrolo[1,2-b]pyridazine synthesis include:

Solvent ClassExamplesTemperature RangeYield Impact
KetonesAcetone35–80°CHigh purity
AmidesDMF, DMA50–100°CModerate yield
NitrilesAcetonitrileRT–60°CLow selectivity

Reaction times vary from 0.5 hours (intramolecular cyclization) to 20 hours (multistep sequences).

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • NMR : Distinct signals for the methyl group (δ 3.2–3.5 ppm, singlet) and carboxylic proton (δ 12.1–12.3 ppm, broad).

  • HPLC : Purity >95% using C18 columns with acetonitrile/water mobile phases.

  • Mass Spectrometry : Molecular ion peak at m/z 192.17 (C₉H₈N₂O₃).

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. N2 positions necessitate directing groups or protective strategies.

  • Carboxylic Acid Stability : Decarboxylation risks under high-temperature or basic conditions require pH-controlled environments.

  • Scalability : Multi-step routes with purification bottlenecks limit industrial adoption .

Chemical Reactions Analysis

1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antibacterial agent. A study focused on synthesizing various derivatives of pyrrolo[1,2-b]pyridazine highlighted its efficacy against certain bacterial strains, suggesting that modifications to the structure could enhance its pharmacological properties .

Antibacterial Activity

Research indicates that compounds similar to 1,4-dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid exhibit significant antibacterial activity. In particular, derivatives have been tested for their ability to inhibit bacterial growth, showing promise as new therapeutic agents against resistant strains .

Synthetic Methodologies

The synthesis of this compound involves several steps that may include cyclization reactions and functional group modifications. The methodologies employed in synthesizing pyrrolo[1,2-b]pyridazines can provide insights into developing new compounds with enhanced biological activities or tailored pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial. SAR studies help in identifying which structural modifications lead to improved efficacy or reduced toxicity, guiding future drug design efforts.

Case Studies

Study Focus Findings
Study on Antibacterial PropertiesEvaluated the antibacterial potential of pyrrolo derivativesIdentified effective compounds against specific bacterial strains
Synthesis MethodologyDeveloped synthetic routes for pyrrolo derivativesHighlighted efficient methods for producing target compounds with high yields

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

Biological Activity

1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid (CAS No. 156335-31-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula for this compound is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of approximately 192.17 g/mol. The compound's structure includes a pyrrolopyridazine core which is essential for its biological activity.

PropertyValue
Molecular FormulaC9H8N2O3C_9H_8N_2O_3
Molecular Weight192.17 g/mol
CAS Number156335-31-8

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endogenous cannabinoids. This inhibition can lead to increased levels of anandamide and other bioactive lipids, potentially offering analgesic effects .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which can protect cells from oxidative stress and inflammation .
  • Neuroprotective Effects : Some studies suggest that derivatives of pyrrolopyridazine can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .

Biological Activity Studies

Several studies have explored the biological activity of this compound and its analogs:

Case Study 1: Analgesic Effects

A study investigating FAAH inhibitors demonstrated that compounds structurally related to this compound could significantly reduce pain responses in animal models. The study reported a dose-dependent decrease in tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .

Case Study 2: Antioxidant Activity

Research highlighted the antioxidant capabilities of similar pyrrolopyridazine derivatives, showing significant reductions in reactive oxygen species (ROS) levels in vitro. These findings suggest potential applications in conditions characterized by oxidative stress .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityReference
JNJ-1661010 (FAAH Inhibitor)Analgesic effects
Other Pyrrolopyridazine DerivativesAntioxidant and neuroprotective
5-butyl-1-methyl-imidazoquinolin derivativesAntinociceptive properties

Q & A

Basic Research Questions

What are the established synthetic routes for 1,4-dihydro-1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acid?

The compound is synthesized via multi-step reactions involving coupling, cyclization, and functionalization. A common approach involves:

  • Step 1 : Reacting a pyrrolo[1,2-b]pyridazine ester precursor (e.g., (4aR)-1-[(2,3-difluorophenyl)methyl] derivatives) with aniline derivatives under reflux in toluene or THF at 100°C for 40–60 minutes .
  • Step 2 : Purification using C18 reverse-phase chromatography or silica gel column chromatography with dichloromethane/methanol gradients, yielding 80–90% purity .
  • Key analytical data : LCMS (m/z 753 [M+H]+) and HPLC retention times (e.g., 0.93 minutes under SQD-FA50 conditions) confirm identity .

How is structural confirmation achieved for this compound?

Structural validation relies on:

  • LCMS : Molecular ion peaks (e.g., m/z 411 [M+H]+) and fragmentation patterns .
  • HPLC : Retention times under standardized conditions (e.g., 1.24 minutes for SMD-TFA05) .
  • Stereochemical analysis : Chiral chromatography or X-ray crystallography for (4aR)-configured derivatives .

What solvents and catalysts are optimal for its synthesis?

  • Solvents : Toluene, THF, or DMF for coupling reactions; ethyl acetate for hydrogenation .
  • Catalysts : Palladium-carbon (10 wt.%) for hydrogenolysis , and copper iodide with tetrabutylammonium hydroxide for Ullmann-type couplings .

Advanced Research Questions

How can contradictory LCMS/HPLC data be resolved during purity assessment?

Contradictions arise from:

  • Isomeric impurities : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Degradation products : Perform stability studies under varying pH/temperature and track degradation via LCMS-MS .
  • Method optimization : Adjust mobile phase gradients (e.g., 30–90% acetonitrile/water with 0.1% TFA) to improve resolution .

What strategies improve reaction yields in large-scale synthesis?

  • Catalyst loading : Optimize Pd/C or CuI concentrations (e.g., 0.1–0.2 equivalents) to minimize side reactions .
  • Temperature control : Maintain 70–100°C for coupling steps to ensure complete conversion .
  • Workup protocols : Use celite filtration and silica gel chromatography to remove metal residues .

How does structural modification affect bioactivity?

  • Antibacterial activity : Despite being a quinolone analog, substitution at the 1-methyl or 3-carboxylic acid positions reduces antibacterial efficacy compared to ciprofloxacin .
  • Antitumor potential : Derivatives with halogenated aryl groups (e.g., 4-iodophenyl) show moderate activity (IC50 ~14–24 μM against HeLa/HL-60 cells), likely via DNA intercalation .

Methodological Notes

  • Contradiction Handling : Cross-validate analytical data with NMR (1H/13C) if LCMS/HPLC discrepancies persist .
  • Scale-Up : Replace tetrahydrofuran with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Bioactivity Gaps : Focus on hybrid derivatives (e.g., fused naphthalimide moieties) to improve DNA-binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.